Potassium (3-chloro-5-methylphenyl)trifluoroboranuide
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Overview
Description
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide can be synthesized through the reaction of 3-chloro-5-methylphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide primarily undergoes cross-coupling reactions, such as Suzuki–Miyaura coupling. It can also participate in oxidation and substitution reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is extensively used in scientific research for its versatility in organic synthesis. It is employed in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a preferred reagent for complex molecule construction and functionalization .
Mechanism of Action
The mechanism of action of potassium (3-chloro-5-methylphenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the palladium catalyst and the base, which help in the activation and stabilization of the intermediate species .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
- Potassium (3-chlorophenyl)trifluoroborate
Uniqueness
Potassium (3-chloro-5-methylphenyl)trifluoroboranuide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C7H6BClF3K |
---|---|
Molecular Weight |
232.48 g/mol |
IUPAC Name |
potassium;(3-chloro-5-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1 |
InChI Key |
XZLPUSFQBAEXRD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Cl)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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